molecular formula C12H19ClN2O2 B103400 Benzyl N-(4-aminobutyl)carbamate hydrochloride CAS No. 18807-73-3

Benzyl N-(4-aminobutyl)carbamate hydrochloride

Cat. No. B103400
CAS RN: 18807-73-3
M. Wt: 258.74 g/mol
InChI Key: ZVNNCIIFBSRHFE-UHFFFAOYSA-N
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Description

Benzyl N-(4-aminobutyl)carbamate hydrochloride is a chemical compound that is part of a broader class of carbamates, which are organic compounds derived from carbamic acid (NH2COOH). Carbamates are used in a variety of applications, including as pesticides, pharmaceuticals, and intermediates in organic synthesis. The specific structure and properties of this compound would make it of interest in the context of synthetic organic chemistry and potentially in the development of pharmaceuticals.

Synthesis Analysis

The synthesis of related carbamate compounds has been explored in several studies. For instance, alkyl 4-chlorobenzoyloxycarbamates have been prepared as nitrogen sources for use in the intermolecular Sharpless aminohydroxylation reaction, which is a method for introducing nitrogen into molecules . Similarly, N-aryl carbamates have been synthesized from N-Boc-protected amines using cobalt catalysis, which could potentially be adapted for the synthesis of this compound . These methods highlight the versatility of carbamates in synthetic chemistry and their potential utility in generating a variety of nitrogen-containing compounds.

Molecular Structure Analysis

The molecular structure of carbamates can be quite diverse, as evidenced by the synthesis of benzene di-N-substituted carbamates, which have been used as conformationally constrained inhibitors of acetylcholinesterase . The structure of this compound would likely feature a benzyl group attached to a carbamate moiety, which in turn is linked to a 4-aminobutyl chain, ending in a hydrochloride salt. This structure could influence its reactivity and interaction with biological targets.

Chemical Reactions Analysis

Carbamates can participate in various chemical reactions. For example, benzyl carbamate has been used in combination with N-chlorosuccinimide for the aminohalogenation of β-nitrostyrenes, indicating that carbamates can act as nitrogen sources in halogenation reactions . Additionally, the reactivity of carbamates can be exploited in the design of prodrugs, where they undergo hydrolysis to release active pharmaceuticals . These reactions are crucial for the potential application of this compound in medicinal chemistry.

Physical and Chemical Properties Analysis

The physical and chemical properties of carbamates, such as lipophilicity, can significantly influence their biological activity. Studies on fluorinated benzyl carbamates of 4-aminosalicylanilides have investigated their hydro-lipophilic properties, which are important for their anticholinesterase and anti-inflammatory activity . The lipophilicity of this compound would be an important parameter to consider, especially if the compound is intended for use as a pharmaceutical agent.

Scientific Research Applications

Carbamate Compounds in Medicinal Chemistry

Carbamates, including structures similar to benzyl N-(4-aminobutyl)carbamate hydrochloride, play a significant role in medicinal chemistry, particularly as modulators of the GABA_A receptor. These compounds are studied for their potential in treating a variety of diseases, including neurodegenerative disorders and conditions associated with memory deficits. The modulation of GABA_A receptors by carbamates highlights their importance in research aimed at understanding and treating neurological conditions (Crocetti & Guerrini, 2020).

Enzyme Inhibition by Carbamates

This compound, as part of the carbamate class, is relevant in studies investigating the inhibition of acetylcholinesterase (AChE). Carbamates act by carbamoylating the serine residue in the AChE active site, affecting neurotransmission and offering potential therapeutic avenues for diseases characterized by cholinergic dysfunction, such as Alzheimer's. This enzyme inhibition mechanism underscores the therapeutic potential of carbamates in neuropharmacology (Rosenberry & Cheung, 2019).

Carbamate Metabolism and Stability

The metabolism and stability of carbamates, including this compound, are critical for their pharmacological profile. Research into the metabolic hydrolysis of carbamates provides insights into their stability and potential as drugs or prodrugs. This understanding is vital for designing carbamates with optimized therapeutic properties (Vacondio et al., 2010).

Neurobiological Mechanisms of GABAergic Drugs

Investigations into GABAergic drugs, including those structurally related to this compound, reveal their complex interaction with neurotransmitter systems. These studies are crucial for understanding the therapeutic potential of GABAergic modulation in treating psychiatric and neurological disorders. The insights gained from such research can inform the development of new therapeutic strategies that leverage the GABAergic system's modulation (Wassef et al., 1999).

Safety and Hazards

Benzyl N-(4-aminobutyl)carbamate hydrochloride is classified as a skin irritant (Category 2), eye irritant (Category 2), and may cause respiratory irritation (Specific target organ toxicity – single exposure, Category 3) . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray, and to wear protective gloves/clothing/eye/face protection .

Mechanism of Action

Target of Action

Benzyl N-(4-aminobutyl)carbamate hydrochloride, also known as N-Carbobenzoxy-1,4-diaminobutane HCl, is primarily used in the synthetic preparation of pyrazolyl glucopyranoside and galactopyranoside derivative inhibitors . These inhibitors target the human sodium-glucose cotransporter 1 (SGLT1), a protein that plays a crucial role in glucose and galactose absorption in the small intestine .

Mode of Action

Given its use in the synthesis of sglt1 inhibitors, it can be inferred that it may interact with the sglt1 transporter, potentially altering its function and reducing the absorption of glucose and galactose .

Biochemical Pathways

The compound’s effect on the SGLT1 transporter impacts the glucose and galactose absorption pathways. By inhibiting SGLT1, the compound reduces the absorption of these sugars, which can lead to a decrease in blood sugar levels . This can be particularly beneficial for managing conditions related to hyperglycemia .

Pharmacokinetics

Its solubility in dmso and methanol suggests that it may have good bioavailability.

Result of Action

The primary result of the action of this compound is the potential reduction in blood sugar levels due to decreased absorption of glucose and galactose . This makes it a potential candidate for the development of preventives or therapeutics for diseases related to hyperglycemia or galactosemia .

Action Environment

The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, its storage conditions can affect its stability and efficacy . It is recommended to store the compound in a sealed container in a dry room at room temperature

properties

IUPAC Name

benzyl N-(4-aminobutyl)carbamate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O2.ClH/c13-8-4-5-9-14-12(15)16-10-11-6-2-1-3-7-11;/h1-3,6-7H,4-5,8-10,13H2,(H,14,15);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVNNCIIFBSRHFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NCCCCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20519482
Record name Benzyl (4-aminobutyl)carbamate--hydrogen chloride (1/1)
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

18807-73-3
Record name Carbamic acid, N-(4-aminobutyl)-, phenylmethyl ester, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18807-73-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzyl (4-aminobutyl)carbamate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20519482
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-Carbobenzoxy-1,4-diaminobutane Hydrochloride
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